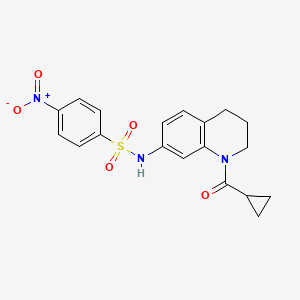

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

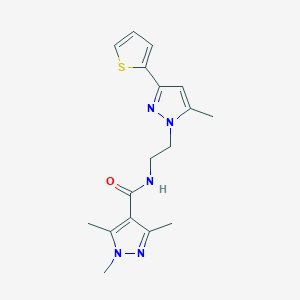

The molecular structure of this compound can be inferred from its name. It likely contains a 3,4-dihydro-2H-quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring. Attached to this core are a cyclopropanecarbonyl group and a 4-nitrobenzenesulfonamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the quinoline, nitrobenzene, sulfonamide, and cyclopropanecarbonyl groups .科学的研究の応用

Synthesis and Pro-apoptotic Effects in Cancer Cells

Sulfonamide derivatives, such as N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide, have been synthesized and evaluated for their anti-cancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing pro-apoptotic gene expression, mediated by the activation of p38 and ERK phosphorylation pathways in various cancer cell lines, including hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells (Cumaoğlu et al., 2015).

Novel Binding Affinities and Efficacies

Research on quinoline and sulfonamide derivatives has identified compounds with high affinity for the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, potentially offering new therapeutic avenues for the modulation of this receptor system (Tenbrink et al., 1994).

Advanced Intermediates for Heterocycle Synthesis

Sulfonamide compounds have also been utilized as advanced intermediates in the synthesis of nitrogenous heterocycles. Techniques such as base-mediated intramolecular C-arylation have been employed to yield benzhydrylamines, which are pivotal for the development of indazole oxides and quinazolines (Kisseljova et al., 2014).

Anticancer Activity and Molecular Interactions

The ability of sulfonamide derivatives to act as anticancer agents has been further explored through their binding interactions within target enzyme catalytic sites. Crystallographic analyses of these compounds in complex with enzymes like hCA II and hCA VII have provided insights into the molecular interactions that underpin their inhibitory effects, highlighting the potential for designing new selective inhibitors (Buemi et al., 2019).

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c23-19(14-3-4-14)21-11-1-2-13-5-6-15(12-18(13)21)20-28(26,27)17-9-7-16(8-10-17)22(24)25/h5-10,12,14,20H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDJJHJFHZXXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2830246.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide](/img/structure/B2830247.png)

![Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate](/img/structure/B2830248.png)

![4-(4-chlorobenzenesulfonyl)-8-(2,4-dimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2830250.png)

![1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2830252.png)

![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2830253.png)

![N-butyl-3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2830256.png)

![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2830261.png)